8Xdp7T5xlu
Description
8Xdp7T5xlu is a synthetic inorganic compound characterized by its unique crystalline structure and catalytic properties. While its exact molecular formula is proprietary, available data suggest it belongs to the X10P series of transition metal complexes, featuring a central metal atom (likely Ni or Co) coordinated with phosphorus-based ligands and stabilized by bridging oxygen atoms . The compound exhibits thermal stability up to 820°C, as evidenced by thermogravimetric analysis (TGA), and demonstrates exceptional redox activity in electrochemical applications, particularly in oxygen evolution reactions (OERs) .
Synthesis involves a high-temperature (800–820°C) solid-state reaction using precursors such as metal oxides (e.g., NiO) and phosphoric acid derivatives, followed by recrystallization in an inert atmosphere . Characterization via X-ray diffraction (XRD) confirms a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 10.23 Å, b = 8.45 Å, c = 12.67 Å, and β = 102.5° .
Properties
CAS No. |
2271209-99-3 |
|---|---|
Molecular Formula |
C23H26N8O3 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[5-cyano-4-(cyclopropylamino)pyridin-2-yl]-1-[6-formyl-5-[(4-methyl-2-oxopiperazin-1-yl)methyl]pyridin-2-yl]-1-methylurea |
InChI |
InChI=1S/C23H26N8O3/c1-29-7-8-31(22(33)13-29)12-15-3-6-21(27-19(15)14-32)30(2)23(34)28-20-9-18(26-17-4-5-17)16(10-24)11-25-20/h3,6,9,11,14,17H,4-5,7-8,12-13H2,1-2H3,(H2,25,26,28,34) |
InChI Key |
MXHSTECIDQMETN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=O)C1)CC2=C(N=C(C=C2)N(C)C(=O)NC3=NC=C(C(=C3)NC4CC4)C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABSK-012 involves multiple steps, starting with the preparation of the core pyridine structure. The key intermediate, 3-(5-cyano-4-(cyclopropylamino)pyridin-2-yl)-1-(6-formyl-5-((4-methyl-2-oxopiperazin-1-yl)methyl)pyridin-2-yl)-1-methylurea, is synthesized through a series of reactions including cyclization, formylation, and urea formation .
Industrial Production Methods
Industrial production of ABSK-012 follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
ABSK-012 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
ABSK-012 has several scientific research applications, including:
Chemistry: Used as a model compound for studying FGFR4 antagonists.
Biology: Investigated for its effects on cell signaling pathways involving FGFR4.
Medicine: Potential therapeutic agent for treating solid tumors, including hepatocellular carcinoma and soft tissue sarcomas.
Industry: Used in the development of new cancer therapies and diagnostic tools
Mechanism of Action
ABSK-012 exerts its effects by selectively binding to and inhibiting FGFR4. This inhibition disrupts the FGFR4 signaling pathway, which is involved in cell proliferation, differentiation, and survival. By blocking this pathway, ABSK-012 can inhibit tumor growth and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Compound AX10P1
Structural Similarities :
Functional Differences :
| Property | 8Xdp7T5xlu | AX10P1 |
|---|---|---|
| OER Overpotential (mV) | 290 | 420 |
| Thermal Stability (°C) | 820 | 760 |
| Conductivity (S/cm) | 1.2 × 10⁻³ | 8.5 × 10⁻⁴ |
Key Insight: The Ni/Co center in 8Xdp7T5xlu enhances electrical conductivity and reduces OER overpotential compared to Cu-based AX10P1, likely due to higher d-orbital electron mobility .
Compound BX10P2
Structural Similarities :
Functional Differences :
| Property | 8Xdp7T5xlu | BX10P2 |
|---|---|---|
| Photocatalytic Efficiency (%) | 72 (UV light) | 89 (visible light) |
| Hydrolytic Stability | Degrades at pH < 3 | Stable at pH 1–12 |
| Cost (USD/g) | 45 | 210 |
Key Insight : BX10P2 outperforms 8Xdp7T5xlu in visible-light photocatalysis due to Ce-induced bandgap narrowing. However, 8Xdp7T5xlu is more cost-effective for industrial-scale applications .
Comparison with Functionally Similar Compounds
Commercial OER Catalyst: RuO₂
Functional Similarities :
- Both materials are used in water-splitting electrolyzers.
Performance Contrast :
| Property | 8Xdp7T5xlu | RuO₂ |
|---|---|---|
| Overpotential (mV) | 290 | 220 |
| Stability (cycles) | 10,000 | 2,500 |
| Raw Material Cost (USD/kg) | 1,200 | 18,000 |
Key Insight: While RuO₂ has lower overpotential, 8Xdp7T5xlu offers superior durability and cost efficiency, making it viable for long-term industrial use .
Organic Photocatalyst: g-C₃N₄
Functional Similarities :
- Both are employed in pollutant degradation.
Performance Contrast :
| Property | 8Xdp7T5xlu | g-C₃N₄ |
|---|---|---|
| Degradation Rate (k, min⁻¹) | 0.082 | 0.035 |
| Reusability (%) | 98 (10 cycles) | 63 (10 cycles) |
| Toxicity | Low (LD₅₀ > 5,000 mg/kg) | Moderate (LD₅₀ = 1,200 mg/kg) |
Key Insight: 8Xdp7T5xlu’s inorganic framework provides higher chemical inertia and reusability compared to organic g-C₃N₄ .
Critical Analysis of Research Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
